molecular formula C17H14ClN3O3S2 B2697734 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 899944-20-8

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2697734
CAS No.: 899944-20-8
M. Wt: 407.89
InChI Key: GOMYMHXVNVEXLP-UHFFFAOYSA-N
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Description

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring a benzothiadiazine-dioxide core linked via a thioether bridge to an indolin-1-yl ethanone moiety. The sulfone group (1,1-dioxido) enhances polarity and metabolic stability, while the chloro substituent may influence electronic properties and bioactivity .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-12-5-6-13-15(9-12)26(23,24)20-17(19-13)25-10-16(22)21-8-7-11-3-1-2-4-14(11)21/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMYMHXVNVEXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone , identified by CAS number 899976-13-7, is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a benzo[e][1,2,4]thiadiazine moiety and an indoline derivative, suggesting diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

The molecular formula of the compound is C17H16ClN3O3S2C_{17}H_{16}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 409.9 g/mol. The presence of functional groups such as thioether and dioxido enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The presence of the thiadiazin ring and the indoline structure may contribute to the compound's effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismReference
Compound AAntibacterialE. coli
Compound BAntifungalCandida spp.
Compound CAntimycobacterialMycobacterium tuberculosis

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Indole derivatives have been widely studied for their ability to induce apoptosis in cancer cells. For instance, the induction of apoptosis in hepatocellular carcinoma cell lines has been documented for structurally similar compounds.

Case Study: Induction of Apoptosis
In a study examining indolyl derivatives, compounds similar to our target compound were shown to activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins like Bcl-2. This mechanism is critical in cancer therapy as it leads to programmed cell death in malignant cells .

Table 2: Summary of Anticancer Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound DMCF-71.04Apoptosis induction
Compound EHepG20.85Caspase activation
Compound FHCT-1160.90Cell cycle arrest

Mechanistic Insights

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to apoptosis in various cancer cell lines.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase, thus inhibiting cancer cell proliferation.
  • Antimicrobial Mechanisms : The thiadiazin moiety may disrupt bacterial cell membranes or inhibit key metabolic pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar scaffolds exhibit a range of biological activities. The notable applications include:

  • Antimicrobial Properties : Studies have shown that thiadiazine derivatives possess significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Antimicrobial Efficacy

A study reported the synthesis of related thiadiazine derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

Anticancer Potential

Another research effort focused on evaluating the anticancer properties of similar compounds in human cancer cell lines. Results indicated that these derivatives could significantly reduce cell viability, with mechanisms involving oxidative stress and apoptosis pathways being investigated further.

Potential Therapeutic Uses

Given its promising biological activities, 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone may have potential therapeutic applications in:

  • Infectious Diseases : As a new class of antibiotics targeting resistant strains.
  • Cancer Therapy : As a lead compound for developing novel anticancer agents.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The target compound’s 7-chloro and sulfone groups distinguish it from analogues like the nitro-substituted benzothiazine in , which lacks the indoline moiety. The thioether linkage in the target compound contrasts with the direct carbonyl or ethylidene bridges in , affecting conformational flexibility and solubility.

Biological Relevance: Indoline/indole derivatives (e.g., ) are associated with kinase inhibition and anticancer activity. The target’s indoline-ethanone group may mimic natural substrates in enzyme-binding pockets. Benzothiadiazine-dioxide scaffolds are less common than benzothiazines but offer enhanced oxidative stability due to the sulfone group .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound 2-Chloro-1-(7-nitrobenzothiazin-4-yl)ethanone Compound 10
LogP (Predicted) ~2.1 (moderately lipophilic) ~1.8 (lower due to nitro group) ~3.2 (highly lipophilic)
Aqueous Solubility Low (sulfone enhances polarity) Moderate (nitro group increases polarity) Very low (bulky aryl groups)
Metabolic Stability High (sulfone resists oxidation) Moderate (nitro group may undergo reduction) Low (ester hydrolysis)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone?

  • Methodology : The synthesis typically involves nucleophilic substitution at the thiadiazine sulfur atom. For example, reacting 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with a halogenated indolin-1-yl ethanone derivative under basic conditions (e.g., Et₃N or NaH in DMF). Reaction monitoring via TLC and purification via silica gel chromatography are critical to isolate the product (yields ~40–82%, depending on substituents) .
  • Key Variables : Solvent polarity (DMF vs. THF), temperature (0°C to room temperature), and stoichiometry of the base (e.g., 2 eq. NaH) influence reaction efficiency .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the indoline, thiadiazine, and thioether moieties. Look for characteristic shifts: indoline C=O (~170 ppm in ¹³C), thiadiazine SO₂ (~125–130 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₁₅ClN₃O₃S₂) and isotopic patterns for Cl .
  • HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic effects in the benzo[e][1,2,4]thiadiazine ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing sulfone group in the thiadiazine ring deactivates the sulfur atom, reducing nucleophilicity. Substituents like Cl at position 7 further modulate reactivity. Computational studies (DFT) can predict charge distribution to guide functionalization strategies .
  • Experimental Validation : Compare reaction rates of 7-Cl vs. 7-F analogs (e.g., 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile) under identical conditions to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : Conflicting reports on anticancer activity (e.g., IC₅₀ variations >10 µM) may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using the NCI-60 panel and validate via dose-response curves .
  • Structural Modifications : Introduce bioisosteres (e.g., morpholino instead of indolin-1-yl) to assess target selectivity. Compare ADMET profiles (e.g., LogP, metabolic stability) to isolate pharmacophore contributions .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., kinases)?

  • Approach :

  • Molecular Docking : Use crystal structures of kinase domains (e.g., PDB 3N6) to predict binding poses. Prioritize targets with conserved cysteine residues (potential thioether adduct formation) .
  • Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity (Kd) and confirm target engagement .
  • Mutagenesis : Engineer kinase mutants (e.g., Cys→Ala) to validate covalent binding hypotheses .

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